telA protein
CAS No.: 134944-10-8
Cat. No.: VC0236147
Molecular Formula: C7H6N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134944-10-8 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of TelA
Domain Organization
TelA exhibits a modular domain architecture that facilitates its diverse functions:
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N-terminal domain (residues 1-106 in A. tumefaciens TelA): Responsible for single-stranded DNA annealing activity but dispensable for telomere resolution
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Catalytic domain: Contains the active site residues required for DNA cleavage and rejoining
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Hairpin-binding module: Interacts with DNA hairpin structures and participates in stabilizing the pre-cleavage intermediate
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LXG domain: Present in certain TelA homologs, facilitates protein export through type VII secretion systems
The functional domains of TelA work in concert to achieve its biological activities while maintaining regulatory control. The full-length A. tumefaciens TelA comprises 442 amino acids, with the N-terminal domain (residues 1-106) being structurally distinct from the catalytic and hairpin-binding regions .
Crystal Structure Insights
The three-dimensional structure of TelA has been elucidated through X-ray crystallography, providing valuable insights into its functional mechanisms. The crystal structure of TelA in complex with DNA reveals how the protein engages with its substrate during different stages of the telomere resolution reaction .
Additionally, the structure of the LXG domain of TelA from Streptococcus intermedius has been solved at 2.6 Å resolution in complex with its cognate targeting factors LapA3 and LapA4 . This structure reveals an elongated α-helical bundle with approximate dimensions of 180Å by 30Å . Within this complex:
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LapA3 and LapA4 both adopt a helix-turn-helix topology
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TelA LXG comprises nine α-helices divided into two sub-domains by a central region containing two short antiparallel β-strands
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One sub-domain (α-helices 4-6) interacts with LapA4
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The other sub-domain (α-helices 1-3 and 7-9) interacts with LapA3
Table 1: Key Structural Features of TelA Domains
| Domain | Residues (A. tumefaciens) | Structural Elements | Function |
|---|---|---|---|
| N-terminal | 1-106 | Not included in crystal structures | ssDNA annealing, autoinhibition |
| Catalytic | 107-288 | Active site tyrosine, catalytic residues | DNA cleavage and rejoining |
| Hairpin-binding | 289-404 | Recognition helices | DNA substrate binding, unwinding |
| C-terminal | 405-442 | α-helical | Stabilization of protein fold |
Biochemical Functions of TelA
Telomere Resolution Activity
The primary function of TelA is telomere resolution - a specialized DNA cleavage and rejoining reaction that resolves replicated telomere junctions into pairs of hairpin telomeres . This process is essential for completing replication of linear chromosomes and enabling proper chromosome segregation.
The telomere resolution reaction proceeds through the following steps:
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Binding to replicated telomere junctions: TelA specifically recognizes and binds to replicated telomere junctions (rTels) in DNA .
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Formation of pre-cleavage intermediate: Prior to DNA cleavage, TelA forms or stabilizes an underwound pre-cleavage intermediate that features breakage of the four central basepairs between the scissile phosphates . This unwinding is critical for driving the reaction forward.
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DNA cleavage: TelA cleaves DNA at sites 6 bp apart at the center of replicated telomere junctions, forming 3'-phosphotyrosyl linkages between the enzyme and DNA . This covalent linkage preserves the energy of the cleaved phosphodiester bonds.
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Strand refolding: The cleaved DNA strands, with 6-nucleotide self-complementary 5'-overhangs, are refolded into a hairpin conformation .
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Strand rejoining: The 5'-OH ends of the refolded strands attack the 3'-phosphotyrosine linkages, resealing the DNA backbone and forming the final hairpin telomere products .
This mechanism shares similarities with reactions catalyzed by topoisomerase-IB enzymes and tyrosine recombinases but is unique in its production of hairpin-ended DNA molecules .
DNA Annealing Activity
Beyond its telomere resolution function, TelA possesses single-stranded DNA (ssDNA) annealing activity . This activity:
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Is primarily mediated by the N-terminal domain of TelA
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Can act on both naked ssDNA and ssDNA complexed with its cognate single-stranded DNA binding protein (SSB)
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Is conserved between TelA and other telomere resolvases like ResT from Borrelia species
The functional significance of this annealing activity remains to be fully elucidated, but its conservation across distantly related bacterial species suggests an important role in hairpin telomere metabolism . The ability to separate telomere resolution and annealing activities through N-terminal domain deletion provides an important tool for investigating the in vivo role of DNA annealing .
Type VII Secretion System Role
In certain pathogenic bacteria, particularly Streptococcus intermedius, a TelA homolog functions as a substrate for type VII secretion systems (T7SS) . In this context:
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The LXG domain of TelA is both necessary and sufficient for protein export by the T7SSb
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TelA forms a complex with cognate targeting factors LapA3 and LapA4
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The conserved leucine residue in the LXG motif (L41) is critical for the export process
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Mutation of this leucine to glutamine (TelA QXG) abolishes export
The structure of this tripartite protein complex provides insights into how toxins are targeted to the type VII secretion system in Gram-positive bacteria . Despite low sequence conservation, the complex shares striking structural similarities with PE-PPE heterodimers exported by distantly related ESX type VII secretion systems of Mycobacteria, suggesting a conserved mechanism of effector export among diverse Gram-positive bacteria .
Regulation of TelA Activity
N-terminal Domain Autoinhibition
The N-terminal domain of TelA plays a crucial regulatory role through autoinhibitory interactions with the remainder of the protein . Key aspects of this regulation include:
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The N-terminal domain inhibits telomere resolution activity in the absence of divalent metal ions
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This inhibition is relieved upon binding of divalent metal ions
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The domain also suppresses competing reactions, including hairpin telomere fusion (reaction reversal) and recombination between replicated telomeres
This regulatory mechanism ensures that TelA's activities are properly controlled within the cell, preventing inappropriate DNA transactions that could compromise genomic integrity .
Divalent Metal Ion Effects
Divalent metal ions play a significant role in regulating TelA activity:
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They relieve the autoinhibitory effect of the N-terminal domain
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They promote optimal catalytic efficiency of telomere resolution
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Their binding appears to induce conformational changes that activate the enzyme
The specific mechanisms by which metal ions modulate TelA activity involve interactions with both the N-terminal domain and residues in other regions of the protein, such as D202 in the hairpin refolding module .
Table 2: Effect of N-terminal Domain and Divalent Metal Ions on TelA Activities
| TelA Variant | Telomere Resolution Activity | ssDNA Annealing | Response to Divalent Metals | Suppression of Competing Reactions |
|---|---|---|---|---|
| Full-length TelA | Active | Active | Stimulated | Yes |
| N-terminal deletion (107-442) | Hyperactive | Inactive | Minimal | No |
| N-terminal domain alone | Inactive | Partially active | None | N/A |
| TelA D202A | Hyperactive | Active | Reduced | Partial |
TelA Variants and Mutants
Hyperactive Mutants
Hyperactive variants of TelA have been engineered and characterized, providing insights into the protein's regulatory mechanisms . These mutants:
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Demonstrate increased telomere resolution activity compared to wild-type TelA
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Often involve modifications that weaken autoinhibitory interfaces
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May exhibit up to 250-fold activation compared to the wild-type enzyme
While some hyperactive mutants also show increased activity in competing reactions, certain variants retain enough autoinhibition to suppress these inappropriate reactions while still exhibiting enhanced telomere resolution .
Unwinding-Deficient Mutants
Studies have identified eight TelA residues critical for stabilizing the unwound pre-cleavage intermediate during telomere resolution . These residues are located in the hairpin-binding module and catalytic domains of TelA. Mutants affecting these residues:
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Show marked deficiencies in telomere resolution on parental replicated telomere junctions
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Can be rescued by substrate modifications that mimic unwinding of the DNA between the scissile phosphates
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Provide evidence for TelA's mechanism involving DNA unwinding prior to cleavage
The cold-sensitivity of these mutants further supports the model of DNA unwinding, as unwinding reactions typically require thermal energy and become less efficient at lower temperatures .
Table 3: TelA Mutants and Their Functional Characteristics
Biological Significance
Genome Maintenance in Bacteria with Linear Chromosomes
TelA plays a crucial role in genome maintenance for bacteria with linear chromosomes:
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It enables the completion of DNA replication by resolving replicated telomere junctions
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It ensures proper chromosome segregation during cell division
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It maintains the integrity of hairpin telomeres that protect chromosome ends
Without functional TelA, organisms like A. tumefaciens would be unable to replicate their linear chromosomes, making this enzyme essential for their viability .
Role in Bacterial Pathogenesis
In certain pathogenic bacteria, TelA contributes to virulence through its involvement in the type VII secretion system:
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In Streptococcus intermedius, TelA functions as a polymorphic toxin with an N-terminal LXG domain and a C-terminal toxin domain
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The LXG domain facilitates export through the T7SS machinery
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The exported toxin domains can inhibit the growth of bacterial competitors
Additionally, in Listeria monocytogenes, TelA contributes to innate resistance against the antimicrobial peptide nisin, although the mechanism remains to be fully characterized .
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